molecular formula C12H15NO2 B015478 Ethyl 2-(benzylideneamino)propanoate CAS No. 60930-36-1

Ethyl 2-(benzylideneamino)propanoate

Cat. No. B015478
CAS RN: 60930-36-1
M. Wt: 205.25 g/mol
InChI Key: LYZBDHZAIXLWRM-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylideneamino)propanoate and its analogs have been synthesized and studied for their diverse chemical properties and potential applications. These compounds often serve as intermediates in the synthesis of more complex molecules or as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of ethyl 2-(benzylideneamino)propanoate-like compounds involves various strategies, including Knoevenagel condensation reactions and the use of catalytic systems. For instance, ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate and its complexes with copper(II) and cobalt(II) ions were synthesized and characterized, highlighting the versatility of these compounds in forming coordination complexes with metals (Maksimov et al., 2020).

Molecular Structure Analysis

The molecular structures of ethyl 2-(benzylideneamino)propanoate analogs have been determined using techniques such as X-ray diffraction, demonstrating the compound's ability to form stable crystals and revealing detailed structural information. For example, the structure of ethyl 2-((4-(cyanomethoxy)benzylidene)hydrazono)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate was investigated, showing intramolecular hydrogen bonds contributing to its stability (Ustabaş et al., 2017).

Chemical Reactions and Properties

Ethyl 2-(benzylideneamino)propanoate derivatives participate in various chemical reactions, leading to a wide range of products with different properties. These reactions include recyclization, where ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reacts with primary amines to form new compounds, as demonstrated by Shipilovskikh et al. (2014) (Shipilovskikh et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are crucial for their application in material science and synthesis. The detailed thermal behavior and differential scanning calorimetry analysis of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate provide insights into its stability and decomposition patterns (Maksimov et al., 2020).

Scientific Research Applications

  • Herbicidal Activities : Ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates, a derivative of Ethyl 2-(benzylideneamino)propanoate, show potential as lead compounds for weed control. One specific compound, B5, demonstrated nearly the same herbicidal activity as the commercial fluazifop-methyl (Xu, Zhang, Wang, & Li, 2017).

  • Chemical Transformations : Supercritical methanol and ethanol can convert benzonitrile into methyl benzoate and ethyl benzoate, with 2-propanol yielding benzyl alcohol and aniline. This suggests water acts as a reagent for C-N bond hydrolysis (Kamitanaka, Yamamoto, Matsuda, & Harada, 2008).

  • Thermal Behavior and Coordination Properties : Ethyl 2,2-bis-[(benzoylcarbamothioyl)oxy]methyl-propanoate and its complexes with copper(II) and cobalt(II) ions exhibit promising thermal behavior and coordination properties (Maksimov et al., 2020).

  • Synthesis of β-Amino Ester Derivatives : 3-Substituted Ethyl 3-[(3-hydroxypropyl)benzylamino]propanoates can be synthesized under mild conditions, providing a regioselective synthesis approach for β-Amino Ester Derivatives (Alberola et al., 1990).

  • Precursor for Unsaturated Sulfones : Synthesis of ()-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone as a precursor for unsaturated sulfones in acid-catalyzed benzylation (Enders, Berg, & Jandeleit, 2003).

  • Hydroamination of Propanal : Propanal hydroamination in ethanol occurs faster than in 2-propanol, highlighting a tautomeric equilibrium between 4-(propylideneamino)benzoic acid and its enamine form (Magdalinova et al., 2010).

  • Cycloaddition and Michael Addition : The lithiated intermediate derived from methyl 2-(benzylideneamino)propanoate and lithium bromide/triethylamine undergoes cycloaddition and Michael addition with methyl acrylate (Kanemasa, Yoshioka, & Tsuge, 1989).

  • Extraction of Caffeine : Pure ethyl lactate is effective for extracting caffeine from green tea leaves, minimizing the co-extraction of catechins (Bermejo et al., 2015).

  • Mesomorphic Properties : The mesomorphic properties of alkyl 4-[4-(4-substituted benzoyloxy)benzylideneamino]benzoates are affected by branching of the ester alkyl chain and substituent X (Matsuzaki & Matsunaga, 1990).

  • Catalyst for Methoxycarbonylation : The catalyst, L2Pd(dba), is highly effective for producing methyl propanoate from ethene by methoxycarbonylation (Clegg et al., 1999).

properties

IUPAC Name

ethyl 2-(benzylideneamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZBDHZAIXLWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(benzylideneamino)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IV Saratovskikh, VV Ragulin - Russian journal of general chemistry, 2005 - Springer
Addition of Schiff bases derived from amino acid esters to appropriate vinylphosphoryl compounds, followed by hydrolysis of the adducts formed gives a series of new α-alkylated …
TJ Rashamuse, Z Njengele, EM Coyanis… - European Journal of …, 2020 - Elsevier
Novel ethyl 2-(5-aryl-1H-imidazol-1-yl)-acetates 17 and propionates 18, together with their acetic acid 19 and acetohydrazide 20 derivatives, were designed and synthesized using …
J Corpas, A Ponce, I Maclean - Synthesis, 2022 - thieme-connect.com
Synthesis Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …

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